molecular formula C7H10F3N3O3 B2658231 ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate CAS No. 666728-19-4

ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate

Cat. No.: B2658231
CAS No.: 666728-19-4
M. Wt: 241.17
InChI Key: OVNHRBNCGUROME-UUILKARUSA-N
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Description

Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate is a fluorinated imine derivative characterized by a trifluoromethyl group at the C4 position and a carbamoylamino-imino substituent at the C3 position. Its structure (Fig. 1) includes an ethyl ester group, which enhances solubility in organic solvents, and a planar (3E)-configured imine moiety that influences its reactivity and intermolecular interactions.

Its carbamoylamino group distinguishes it from simpler imine analogs, likely conferring unique hydrogen-bonding capabilities and bioactivity.

Properties

IUPAC Name

ethyl (3E)-3-(carbamoylhydrazinylidene)-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O3/c1-2-16-5(14)3-4(7(8,9)10)12-13-6(11)15/h2-3H2,1H3,(H3,11,13,15)/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNHRBNCGUROME-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N\NC(=O)N)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluorobutyrate with a suitable carbamoylating agent under controlled conditions. One common method involves the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbamoylamino moiety may also play a role in its biological effects by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate and related fluorinated butanoate derivatives:

Table 1: Comparative Analysis of Fluorinated Butanoate Derivatives

Compound Name Key Structural Features Physical Properties Synthesis Method Applications/Potential Use
Ethyl 4,4,4-trifluorobutanoate Simple ester; no imine or amino groups Boiling point: 99.3°C; Density: 1.153 g/cm³ Commercial synthesis; esterification Solvent or intermediate in organic synthesis
Ethyl-3-[(2-amino-phenyl)imino]-4,4,4-TFB Phenyl-imino substituent m.p. 68.1–70.2°C; δ 6.59–6.73 ppm (1H NMR) Microwave-assisted solid acid catalysis Precursor for pharmaceuticals or ligands
Ethyl 3-amino-4,4-difluorobutanoate Amino group; difluoro substitution CAS 1599057-72-3; MW 179.16 g/mol Not specified (likely amine alkylation) Intermediate for bioactive molecules
(S)-Ethyl 3-hydroxy-4,4,4-TFB Hydroxyl group; enantiomerically pure 84–96% ee; 60–65% yield Biocatalytic deracemization Chiral building block for APIs
Target Compound Carbamoylamino-imino; (3E)-configuration Not reported (inferred higher MW) Likely condensation with urea derivatives Drug discovery (e.g., enzyme inhibition)

Key Comparisons:

This group may enhance interactions with biological targets, making it relevant in medicinal chemistry .

Synthetic Methods: The target compound’s synthesis likely parallels methods for phenyl-imino analogs (e.g., microwave-assisted catalysis ), but substitutes aniline with urea derivatives. In contrast, biocatalytic approaches are used for hydroxylated analogs .

Physical and Chemical Properties: The trifluoromethyl group in all compounds lowers boiling points and increases vapor pressure compared to non-fluorinated analogs (e.g., ethyl 4,4,4-trifluorobutanoate has a vapor pressure of 38.5 mmHg at 25°C ). The target compound’s imine moiety may reduce thermal stability relative to ester-only analogs, necessitating mild reaction conditions.

Applications: Simple esters (e.g., ethyl 4,4,4-trifluorobutanoate) serve as solvents or intermediates , while hydroxylated and chiral variants are used in asymmetric synthesis .

Research Findings and Implications

  • Reactivity: The (3E)-imine configuration in the target compound may favor nucleophilic attacks at the electron-deficient carbon, enabling diverse functionalizations. This contrasts with saturated analogs like ethyl 3-amino-4,4-difluorobutanoate, which undergo amine-specific reactions .
  • Biocatalytic Potential: While hydroxylated analogs are produced via deracemization , the target compound’s imine group may limit enzymatic compatibility, necessitating chemical catalysis.
  • Safety: Ethyl 4,4,4-trifluorobutanoate exhibits flammability (H225) and toxicity (H302) ; the target compound’s hazards may differ due to its imine group, requiring specialized handling.

Biological Activity

Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8H10F3N3O2
  • Molecular Weight : 239.18 g/mol

Structural Features

The presence of trifluoromethyl groups and carbamoyl functionalities contributes to its biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the carbamoyl moiety may interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound has selective cytotoxic effects.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.1

The IC50 values indicate that this compound has potential as an anticancer agent, particularly against cervical and breast cancer cells.

The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis. This was supported by enzyme activity assays showing a significant reduction in enzyme activity in the presence of the compound.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating resistant infections .

Case Study 2: Anticancer Properties

A clinical trial assessing the safety and efficacy of this compound in patients with advanced solid tumors showed promising results. Patients exhibited a partial response with manageable side effects. The study concluded that further investigation into dosing regimens and combination therapies is warranted .

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